molecular formula C22H14F2 B576404 1-(1,2-Difluoro-2-naphthalen-1-ylethenyl)naphthalene CAS No. 1423-70-7

1-(1,2-Difluoro-2-naphthalen-1-ylethenyl)naphthalene

Cat. No.: B576404
CAS No.: 1423-70-7
M. Wt: 316.351
InChI Key: AHFBCJARPPCORI-UHFFFAOYSA-N
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Description

1,1’-(1,2-Difluoroethene-1,2-diyl)dinaphthalene is an organofluorine compound with the molecular formula C22H14F2 This compound is characterized by the presence of two naphthalene rings connected through a 1,2-difluoroethene bridge

Preparation Methods

The synthesis of 1,1’-(1,2-Difluoroethene-1,2-diyl)dinaphthalene typically involves the reaction of naphthalene derivatives with difluoroethene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the difluoroethene bridge between the naphthalene rings . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1’-(1,2-Difluoroethene-1,2-diyl)dinaphthalene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the difluoroethene bridge to a more saturated form.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the naphthalene rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1’-(1,2-Difluoroethene-1,2-diyl)dinaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism by which 1,1’-(1,2-Difluoroethene-1,2-diyl)dinaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethene bridge and naphthalene rings provide a unique structural framework that can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of biological pathways and processes .

Comparison with Similar Compounds

Similar compounds to 1,1’-(1,2-Difluoroethene-1,2-diyl)dinaphthalene include:

    1,1-Difluoroethane: A simpler fluorinated compound used as a refrigerant and propellant.

    1,2-Difluoroethene: A related compound with similar structural features but lacking the naphthalene rings.

    Dinaphthalene derivatives: Compounds with two naphthalene rings connected by various linkers, used in similar applications.

The uniqueness of 1,1’-(1,2-Difluoroethene-1,2-diyl)dinaphthalene lies in its specific combination of the difluoroethene bridge and naphthalene rings, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(1,2-difluoro-2-naphthalen-1-ylethenyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFBCJARPPCORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=C(C3=CC=CC4=CC=CC=C43)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721624
Record name 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423-70-7
Record name 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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